molecular formula C10H19B B3151534 1-(Bromomethyl)-4-propyl-trans-cyclohexane CAS No. 71458-12-3

1-(Bromomethyl)-4-propyl-trans-cyclohexane

Cat. No. B3151534
CAS RN: 71458-12-3
M. Wt: 219.16 g/mol
InChI Key: FNUWTRXUMODLEK-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of bromomethyl compounds often involves the reaction of an appropriate precursor with a brominating agent . For example, the synthesis of bromomethyl cyclopropane involves the reaction of an α-bromoketone and/or aldehydes with ethyl cyanoacetate or malononitrile and cyanogen bromide (BrCN) in the presence of Et3N .


Molecular Structure Analysis

The molecular structure of brominated compounds has been extensively studied. For example, the configuration of tetrabromocyclohexane has been established through X-ray crystallography . The conformational preferences of brominated cyclohexanes, such as 1-bromo-1-methylcyclohexane, have been inferred from various spectroscopic methods .


Chemical Reactions Analysis

Brominated cyclohexanes can undergo various chemical reactions. Asymmetric bromination has been used to produce chiral dibromocyclohexanes . The reactivity of highly substituted cyclohexanes, such as tris(bromomethyl) derivatives, shows strong proximity effects, which influence the outcome of synthetic transformations .


Physical And Chemical Properties Analysis

The physical and chemical properties of brominated cyclohexanes are influenced by their molecular structure. For example, the conformational analysis of 1-bromo-1-silacyclohexane reveals the thermodynamic equilibrium between axial and equatorial conformers .

Scientific Research Applications

Highly Substituted Cyclohexanes Synthesis

The study by Hofmann et al. (2006) explores the synthesis of highly substituted cyclohexanes, such as 1,3,5-tris(bromomethyl)-1,3,5-trialkylcyclohexanes, which include compounds related to "1-(Bromomethyl)-4-propyl-trans-cyclohexane." These compounds exhibit strong proximity effects influencing their reactivity, offering insights into the synthetic access and potential applications of such structures in chemical synthesis Hofmann, A., Ren, R., Lough, A., & Fekl, U. (2006). Tetrahedron Letters, 47, 2607-2610.

Bromination of Exocyclic Olefins

Carman, Hansford, and Kennard (2000) discuss the bromination of methylene groups exocyclic to cyclohexyl systems, resulting in the formation of significant quantities of tribromides. This research demonstrates the reactivity of cyclohexane derivatives upon bromination, relevant to understanding the chemical behavior of "1-(Bromomethyl)-4-propyl-trans-cyclohexane" and its applications in synthesizing brominated compounds Carman, R., Hansford, K., & Kennard, C. (2000). Australian Journal of Chemistry, 53, 439-442.

Reactions with Zinc and Arylmethylene Cyclohexanones

Kirillov et al. (2012) investigated the reactions of methyl 1-bromocycloalkanecarboxylates with zinc and 2,6-bis(arylmethylene)cyclohexanones. This study provides insights into the synthesis of complex cyclohexane derivatives, potentially opening new pathways for the application of "1-(Bromomethyl)-4-propyl-trans-cyclohexane" in the creation of novel chemical entities Kirillov, N. F., Gavrilov, A. G., Vasyanin, A. N., Shurov, S., Vakhrin, M. I., & Slepukhin, P. S. (2012). Russian Journal of General Chemistry, 82, 289-293.

Liquid Crystalline Cyclohexene and Cyclohexane Derivatives

Bezborodov, Lapanik, and Sasnouski (2002) detailed the synthesis and transformation of cyclohex-2-enones into liquid crystalline cyclohexene and cyclohexane derivatives. This research underscores the potential of cyclohexane-based compounds, like "1-(Bromomethyl)-4-propyl-trans-cyclohexane," in the development of new materials for liquid crystal technology Bezborodov, V., Lapanik, V., & Sasnouski, G. (2002). Liquid Crystals, 29, 521-527.

Mechanism of Action

The mechanism of action of bromomethyl compounds is not fully understood, but it is believed to involve the formation of a bromomethyl anion, which can then react with other compounds to form the desired product .

Safety and Hazards

Brominated compounds can be hazardous. They are often classified as flammable liquids and can cause skin and eye irritation. They may also be harmful if inhaled .

properties

IUPAC Name

1-(bromomethyl)-4-propylcyclohexane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19Br/c1-2-3-9-4-6-10(8-11)7-5-9/h9-10H,2-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNUWTRXUMODLEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1CCC(CC1)CBr
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19Br
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20991860
Record name 1-(Bromomethyl)-4-propylcyclohexane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20991860
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

71458-12-3
Record name 1-(Bromomethyl)-4-propylcyclohexane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20991860
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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